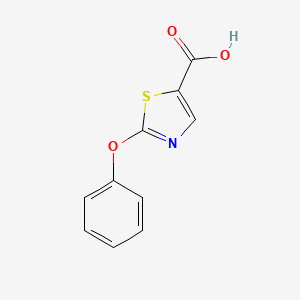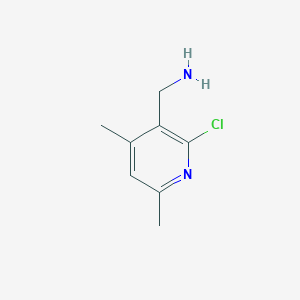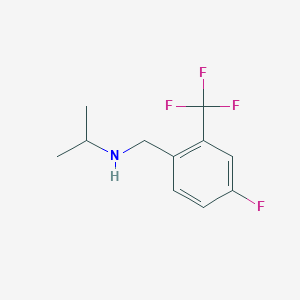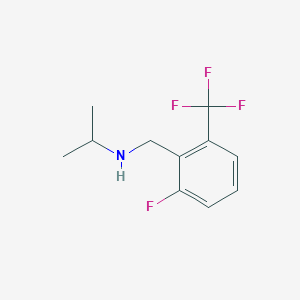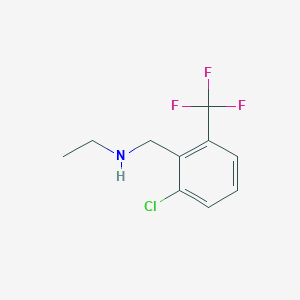![molecular formula C11H13F4N B7901881 {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7901881.png)
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-(trifluoromethyl)benzaldehyde. This can be achieved through the selective fluorination of 3,5-dinitrobenzaldehyde followed by reduction.
Formation of Intermediate: The benzaldehyde is then subjected to a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Final Product Formation: The resulting intermediate is further purified and characterized to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorinated phenyl ring or the amine group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic and steric properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties are leveraged in the development of high-performance polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism by which {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
3-Fluoro-5-(trifluoromethyl)aniline: Another fluorinated aromatic amine with similar structural features.
Trifluoromethylphenyl derivatives: A broad class of compounds with varying substituents on the phenyl ring.
Uniqueness
What sets {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine apart is its specific combination of fluorine atoms and the trifluoromethyl group, which imparts unique electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIIVFAXDXEGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
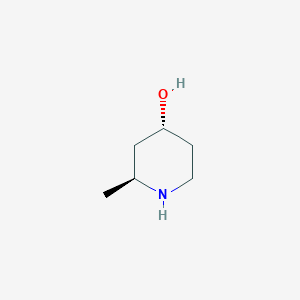

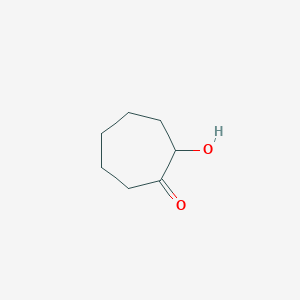
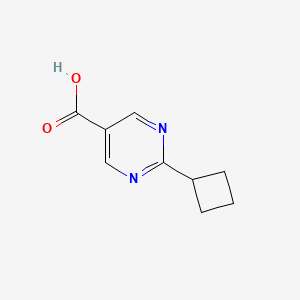
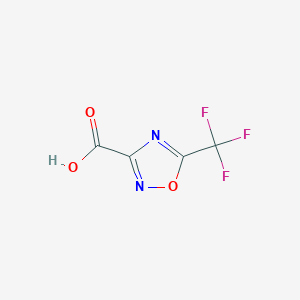
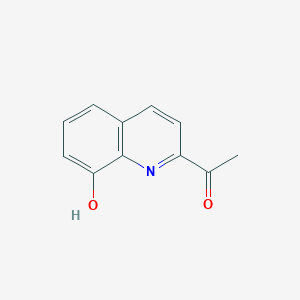
![1-Benzyl-[1,4]diazepan-6-ol](/img/structure/B7901836.png)
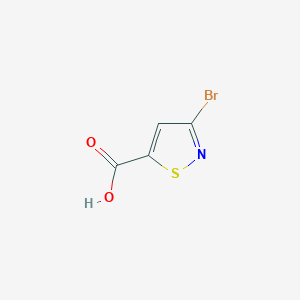
![5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B7901856.png)
